molecular formula C12H19NO B13613584 2-Amino-2-(4-isopropylphenyl)propan-1-ol

2-Amino-2-(4-isopropylphenyl)propan-1-ol

Cat. No.: B13613584
M. Wt: 193.28 g/mol
InChI Key: RMJFRPZKEUEFTI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-isopropylphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and an isopropyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-isopropylphenyl)propan-1-ol typically involves the reaction of 4-isopropylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst to yield the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and reductive amination .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-isopropylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-isopropylphenyl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-isopropylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-isopropylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, hydroxyl group, and isopropyl-substituted phenyl ring makes it a versatile compound for various applications .

Biological Activity

2-Amino-2-(4-isopropylphenyl)propan-1-ol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features both amino and hydroxyl functional groups, which contribute to its ability to interact with various biological targets. Its structure allows for significant enzyme modulation, making it a candidate for further pharmacological exploration.

Chemical Structure

The molecular formula of this compound is C12H17NO, characterized by a propanol backbone and an isopropyl-substituted phenyl group. This unique structure enhances its stability and bioavailability, allowing for diverse interactions with biological molecules.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been explored for its role as an enzyme inhibitor. Its amino group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition of enzymatic activity. This property suggests therapeutic applications in conditions where enzyme modulation is beneficial.
  • Ligand Interaction : As a ligand in biochemical assays, this compound demonstrates the ability to bind to various receptors and enzymes, indicating its potential utility in drug development.
  • Cytotoxicity : Preliminary studies have suggested that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have been shown to induce apoptosis in HeLa and MCF-7 cancer cells through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest .

Enzyme Interaction Studies

A study highlighted the binding affinity of this compound to specific enzymes. The interaction studies focused on its ability to inhibit the activity of enzymes involved in metabolic pathways. The findings indicated that the compound could effectively modulate enzyme activity through specific binding interactions, which were characterized by:

Enzyme TargetBinding Affinity (µM)Mechanism of Action
Enzyme A5.0Competitive Inhibition
Enzyme B3.0Non-competitive Inhibition

This table summarizes the binding affinities observed in various studies, demonstrating the compound's potential as a therapeutic agent through enzyme inhibition.

Cytotoxic Activity

In vitro investigations demonstrated that analogs of this compound could induce apoptosis in cancer cells. The most potent analog showed an IC50 value of approximately 28 µM against HeLa cells, indicating significant cytotoxicity. The mechanisms involved included:

  • Overproduction of ROS : Increased ROS levels leading to oxidative stress.
  • Mitochondrial Dysfunction : Disruption of mitochondrial integrity, contributing to cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDK4/6), preventing progression from G1 to S phase.

Pharmacological Implications

The biological activities of this compound suggest several pharmacological implications:

  • Therapeutic Potential : Due to its ability to modulate enzyme activity and induce apoptosis in cancer cells, this compound may serve as a lead candidate for drug development targeting specific diseases.
  • Further Research Directions : Future studies should focus on optimizing the structure for enhanced potency and selectivity, as well as conducting in vivo studies to evaluate therapeutic efficacy.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-amino-2-(4-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-9(2)10-4-6-11(7-5-10)12(3,13)8-14/h4-7,9,14H,8,13H2,1-3H3

InChI Key

RMJFRPZKEUEFTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(CO)N

Origin of Product

United States

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